Ethyl(1,1,1-trifluoropropan-2-yl)amine
Description
Properties
Molecular Formula |
C5H10F3N |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
N-ethyl-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C5H10F3N/c1-3-9-4(2)5(6,7)8/h4,9H,3H2,1-2H3 |
InChI Key |
LKFNHDHNNPKDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chiral Sulfinamide Auxiliary Method
Reaction Mechanism
The chiral sulfinamide auxiliary method, adapted from the synthesis of enantiomerically enriched 1,1,1-trifluoro-2-propanamine, involves a three-step sequence:
- Condensation : Trifluoroacetone reacts with a chiral sulfinamide (e.g., (R)-(+)-2-methylpropane-2-sulfinamide) in the presence of titanium isopropoxide to form a geometrically pure Z-sulfinimine.
- Stereoselective Reduction : The sulfinimine is reduced using NaBH4 or L-selectride, yielding diastereomerically enriched sulfinamides with 92–96% diastereomeric excess (de).
- Hydrolysis : The sulfinamide is hydrolyzed under acidic conditions (e.g., trimethylsilyl triflate) to release the free amine as a triflate salt, avoiding competing side reactions from chloride ions.
Experimental Procedure
Key steps include:
- Condensation : Trifluoroacetone, sulfinamide, and titanium isopropoxide are stirred in hexane/CH2Cl2 at 0°C to room temperature for 48 hours.
- Reduction : NaBH4 or L-selectride is added at -30°C in tetrahydrofuran (THF), followed by gradual warming to room temperature.
- Hydrolysis : Trimethylsilyl triflate in acetonitrile at 60°C cleaves the sulfinamide group, yielding the amine triflate salt.
Table 1: Optimization Data for Chiral Sulfinamide Method
| Step | Reagents/Conditions | Yield (%) | Selectivity (de %) |
|---|---|---|---|
| Condensation | Ti(OiPr)4, hexane/CH2Cl2, 48 h | 75–80 | N/A |
| Reduction (NaBH4) | NaBH4, THF, -30°C to rt | 85–90 | 92–96 |
| Hydrolysis (TMSOTf) | TMSOTf, CH3CN, 60°C | 45–50 | Retained |
This method excels in enantioselectivity but requires multiple steps and specialized reagents, limiting scalability.
Palladium-Catalyzed Cross-Coupling
Reaction Conditions
Arylboronic acids undergo Suzuki-Miyaura coupling with 2-bromo-3,3,3-trifluoropropene in the presence of Pd(PPh3)2Cl2 and K2CO3. While originally designed for trifluoromethyl alkenes, this method can be adapted for amine synthesis by introducing ethylamine derivatives during quenching or workup.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Sulfinamide Method : High enantioselectivity (>90% de) but low overall yield (45–50%) due to multi-step purification.
- Palladium-Catalyzed : Moderate yields (50–70%) with potential for scalability, though amine functionalization remains unverified.
- Reductive Amination : Theoretically simple but requires optimization to suppress side reactions.
Practical Considerations
- Cost : Palladium catalysts and chiral sulfinamides increase expenses.
- Equipment : Anhydrous conditions and inert atmospheres are critical for all methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl(1,1,1-trifluoropropan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized amines .
Scientific Research Applications
Ethyl(1,1,1-trifluoropropan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs with improved bioavailability and metabolic stability.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl(1,1,1-trifluoropropan-2-yl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Ethyl(1,1,1-trifluoropropan-2-yl)amine belongs to a class of trifluoromethyl-substituted amines , which are critical in medicinal chemistry due to their metabolic stability and enhanced bioavailability. Below is a comparison with structurally analogous compounds:
Physicochemical Properties
- Steric Effects : The β-CF₃ group introduces steric bulk, which may hinder interactions with enzymatic active sites compared to terminal CF₃ analogs like Ethyl(3,3,3-trifluoropropyl)amine .
- Chirality : The S-enantiomer of N-methyl-1,1,1-trifluoro-2-propylamine hydrochloride () demonstrates the importance of stereochemistry in receptor binding, a factor absent in the racemic this compound .
Q & A
Q. What are the optimal synthetic routes for Ethyl(1,1,1-trifluoropropan-2-yl)amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of trifluoromethylated amines like this compound often involves alkylation or cross-coupling reactions. For example, palladium-catalyzed coupling with CuI as a co-catalyst (Sonogashira-type conditions) can achieve moderate yields (~67%) under inert atmospheres (e.g., using Et₃N as a base in DMF) . Key factors affecting yield include:
Q. How can researchers reliably characterize this compound using spectroscopic techniques?
Methodological Answer: A combination of NMR, IR, and mass spectrometry is essential:
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at ~-60 to -70 ppm. Adjacent protons (e.g., CH(NH) or CH₂ groups) show splitting due to coupling with fluorine .
- IR : Strong C-F stretches near 1100–1250 cm⁻¹ confirm the CF₃ group .
- LC-MS : Molecular ion peaks (e.g., m/z = 342.0/344.0 [M+H]⁺ for brominated analogs) help verify purity .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) of this compound impact its reactivity and biological interactions?
Methodological Answer: Enantiomers can exhibit divergent biological activities due to chiral recognition by enzymes or receptors. For example:
- Synthesis of (S)-enantiomers : Use chiral auxiliaries or enantioselective catalysts (e.g., Pd with chiral ligands) to achieve >80% enantiomeric excess (ee) .
- Analysis : Chiral HPLC or circular dichroism (CD) spectroscopy distinguishes enantiomers. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like acetyltransferases or GPCRs .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Conflicting data (e.g., unexpected NMR splitting or IR shifts) may arise from impurities or dynamic effects. Solutions include:
- Multi-technique validation : Cross-check NMR with X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) .
- Dynamic NMR (DNMR) : Detect conformational exchange broadening in ¹H NMR at variable temperatures .
- Computational modeling : Gaussian09 or ORCA simulations predict spectroscopic profiles and identify outliers .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and metabolic stability?
Methodological Answer: The CF₃ group enhances lipophilicity (logP ↑) and metabolic resistance due to strong C-F bonds. Key studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
